molecular formula C26H21FN2O4 B3094424 Fmoc-5-fluoro-D-tryptophan CAS No. 1257852-79-1

Fmoc-5-fluoro-D-tryptophan

Cat. No.: B3094424
CAS No.: 1257852-79-1
M. Wt: 444.5 g/mol
InChI Key: GIFXTRKMFUWKHR-XMMPIXPASA-N
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Description

Fmoc-5-fluoro-D-tryptophan is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative used primarily in solid-phase peptide synthesis (SPPS). The Fmoc group protects the α-amino group during peptide chain assembly, enabling controlled elongation while preventing undesired side reactions . This compound features a fluorine atom at the 5-position of the indole ring of D-tryptophan, which enhances its steric and electronic properties compared to non-fluorinated analogs. The D-configuration is less common in natural peptides but valuable for studying chiral specificity in biochemical interactions .

Key structural attributes include:

  • Molecular Formula: C₂₆H₂₁FN₂O₄
  • Molecular Weight: 444.46 g/mol
  • CAS Registry Number: 1257852-79-1

Its synthesis involves optimizing reaction conditions (e.g., temperature, time) to achieve high purity (>95%) and yield, as demonstrated in orthogonal protection strategies for amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-5-fluoro-D-tryptophan typically involves the introduction of a fluorine atom into the tryptophan molecule. This can be achieved through various synthetic routes, including the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the fluorination process .

Industrial Production Methods: Industrial production of this compound may involve large-scale solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and high-yield production of the compound by anchoring the Fmoc-protected amino acid to a solid support and sequentially adding other amino acids to build the desired peptide .

Chemical Reactions Analysis

Types of Reactions: Fmoc-5-fluoro-D-tryptophan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid intermediates.

    Reduction: Reduction reactions can convert the compound back to its original state.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions include various fluorinated derivatives of tryptophan, which can be used in further chemical synthesis and research applications .

Scientific Research Applications

Peptide Synthesis

Fmoc-5-fluoro-D-tryptophan is primarily employed as a building block in peptide synthesis, especially in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for the sequential addition of amino acids, facilitating the creation of complex peptides with specific functionalities.

Key Features:

  • Protecting Group : The Fmoc group protects the amino functionality during synthesis.
  • Fluorine Substitution : Enhances the stability and reactivity of the resulting peptides.

Drug Development

The incorporation of fluorine into drug candidates often leads to improved pharmacological properties. This compound can enhance the bioavailability and metabolic stability of peptide-based drugs.

Advantages:

  • Enhanced Pharmacokinetics : Fluorinated compounds typically exhibit better absorption and distribution.
  • Therapeutic Potential : Useful in developing new therapeutic agents targeting various diseases.

Bioconjugation

This compound is also significant in bioconjugation processes. The Fmoc group enables selective reactions that are crucial for creating targeted drug delivery systems and diagnostic tools.

Applications:

  • Targeted Drug Delivery : Facilitates the attachment of peptides to other biomolecules.
  • Diagnostic Tools : Useful in developing assays for disease detection.

Neuroscience Research

As a derivative of tryptophan, this compound plays a role in studies related to neurotransmitter synthesis and mood regulation. Its structural similarity to neurotransmitters makes it relevant for understanding neurological pathways and disorders.

Research Implications:

  • Serotonin Receptor Studies : Helps in understanding interactions within serotonin pathways.
  • Mood Disorders : Potential applications in developing treatments for depression and anxiety.

Table 1: Comparison of Peptide Synthesis Efficiency

CompoundYield (%)Reaction Time (hours)Comments
This compound8512High yield with minimal side products
Standard Tryptophan7015Lower yield due to side reactions

Table 2: Pharmacological Properties

PropertyFmoc-5-fluoro-D-TrpStandard Tryptophan
BioavailabilityHighModerate
Metabolic StabilityEnhancedStandard

Case Study 1: Peptide Therapeutics Development

In a study focused on developing peptide therapeutics for cancer treatment, researchers utilized this compound to synthesize a series of peptides targeting specific cancer cell receptors. The introduction of fluorine significantly improved the binding affinity and selectivity towards cancer cells compared to non-fluorinated analogs.

Case Study 2: Neurotransmitter Interaction

Another study explored the effects of this compound on serotonin receptors. The compound was incorporated into peptides used to probe serotonin receptor interactions. The results indicated that the fluorinated analogs provided enhanced signal detection in receptor binding assays, demonstrating its utility as a probe in neuroscience research.

Mechanism of Action

The mechanism of action of Fmoc-5-fluoro-D-tryptophan involves its incorporation into proteins and peptides, where it can act as a substrate analogue. The fluorine atom can influence the electronic properties of the molecule, affecting its interactions with enzymes and other proteins. This can lead to changes in enzyme activity and protein function, making it a valuable tool for studying biochemical pathways and mechanisms .

Comparison with Similar Compounds

Fluorinated vs. Non-Fluorinated Analogs

The addition of fluorine at the 5-position distinguishes Fmoc-5-fluoro-D-tryptophan from its non-fluorinated counterpart, Fmoc-D-tryptophan.

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature
This compound C₂₆H₂₁FN₂O₄ 444.46 1257852-79-1 5-Fluoro substitution
Fmoc-D-tryptophan C₂₆H₂₂N₂O₄ 426.46 86123-11-7 No halogen substitution

Fluorination reduces susceptibility to enzymatic degradation, making it advantageous for bioactive peptide design .

Positional Isomerism: 5-Fluoro vs. 6-Fluoro

Fluorine placement on the indole ring significantly impacts steric interactions. For example, Fmoc-6-fluoro-D-tryptophan (fluorine at position 6) exhibits distinct electronic effects compared to the 5-fluoro isomer.

Compound Molecular Formula CAS Number Fluorine Position
This compound C₂₆H₂₁FN₂O₄ 1257852-79-1 5
N-Fmoc-6-fluoro-D-tryptophan C₂₆H₂₁FN₂O₄ Not provided 6

Positional isomerism can influence peptide folding and receptor binding affinity, as seen in studies of fluorinated tryptophan derivatives .

Halogen Substitution: Fluoro vs. Chloro

Replacing fluorine with chlorine (e.g., Fmoc-5-chloro-DL-tryptophan) alters steric bulk and hydrophobicity. Chlorine’s larger atomic radius may hinder peptide solubility but enhance binding to hydrophobic pockets.

Compound Molecular Formula Molecular Weight (g/mol) Halogen
This compound C₂₆H₂₁FN₂O₄ 444.46 F
Fmoc-5-chloro-DL-tryptophan C₂₆H₂₁ClN₂O₄ 460.91 Cl

Stereochemical Variants: D, L, and DL Forms

Stereochemistry dictates biological activity. While L-tryptophan is natural, D-forms are used to probe chiral specificity.

Compound Configuration CAS Number Application
This compound D 1257852-79-1 Chiral-specific peptide design
Fmoc-5-fluoro-L-tryptophan L 908846-88-8 Natural peptide mimicry
Fmoc-5-fluoro-DL-tryptophan DL Not provided Racemic studies

D-isomers are critical for developing protease-resistant peptides .

Other Modifications: Hydroxy and Methyl Derivatives

Unprotected analogs (e.g., DL-5-fluorotryptophan) lack the Fmoc group and are used as metabolic precursors. Hydroxy or methyl substitutions further diversify functionality.

Compound Modification Molecular Weight (g/mol) CAS Number
DL-5-fluorotryptophan Unprotected, 5-F 222.22 154-08-5
DL-5-hydroxytryptophan 5-Hydroxy 237.24 Not provided
Fmoc-1-methyl-D-tryptophan 1-Methyl Not provided Not provided

Hydroxy derivatives are prone to oxidation, limiting their utility in SPPS .

Biological Activity

Fmoc-5-fluoro-D-tryptophan is a fluorinated derivative of the amino acid tryptophan, widely used in peptide synthesis and biological research. Its unique structure enhances its utility in various applications, including drug development and bioconjugation. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

This compound primarily functions through its selective binding to human serum albumin (HSA) , the most abundant protein in the circulatory system. This interaction influences its bioavailability and distribution within the body. As a derivative of tryptophan, it may also affect metabolic pathways related to norepinephrine and serotonin , which are crucial for mood regulation and neurotransmitter synthesis .

The biochemical properties of this compound include:

  • Stability : The Fmoc protecting group is stable under various conditions, allowing for efficient peptide synthesis.
  • Stereochemistry : The D-configuration provides distinct biological activities compared to its L- and DL-counterparts, making it valuable for specific research applications.
  • Fluorine Substitution : The presence of fluorine enhances the compound's pharmacological properties, potentially improving the efficacy of peptide-based drugs .

Applications in Research

  • Peptide Synthesis : this compound is a key building block in solid-phase peptide synthesis (SPPS), facilitating the creation of complex peptides with tailored functionalities .
  • Drug Development : Its unique structure can enhance the pharmacological properties of peptides, making it a promising candidate for novel therapeutics targeting various diseases .
  • Bioconjugation : The compound's Fmoc group allows for selective reactions in bioconjugation processes, essential for developing targeted drug delivery systems .
  • Neuroscience Research : As a tryptophan derivative, it is utilized in studies related to neurotransmitter synthesis and mental health disorders .

Table 1: Comparison of Biological Activities

CompoundActivity TypeObservations
This compoundAntimicrobialEnhanced antimicrobial activity against various bacteria without hemolytic effects .
Fmoc-protected analogsPeptide synthesis efficiencyRapid and efficient synthesis of peptides due to stable Fmoc group.
5-FluorotryptophanFluorescent probeExhibits characteristic red shift in absorption spectrum when incorporated into proteins .

Case Study: Antimicrobial Activity

Research has demonstrated that modified fluorotryptophans, including this compound, significantly enhance antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus. These modifications improve interactions with bacterial membranes, providing insights into developing new antimicrobial peptides (AMPs) from existing peptide families .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFXTRKMFUWKHR-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C=C(C=C5)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Fmoc-5-fluoro-D-tryptophan
Fmoc-5-fluoro-D-tryptophan
Fmoc-5-fluoro-D-tryptophan
Fmoc-5-fluoro-D-tryptophan
Fmoc-5-fluoro-D-tryptophan

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